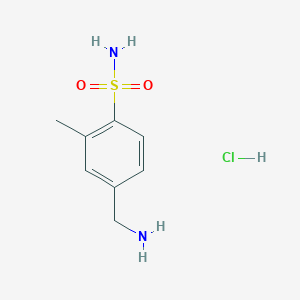

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride

Descripción general

Descripción

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride is a benzenesulfonamide derivative featuring a sulfonamide group at position 1, a methyl group at position 2, and an aminomethyl substituent at position 4, with a hydrochloride counterion. Sulfonamides are widely studied for their diverse applications, including enzyme inhibition, antimicrobial activity, and anti-inflammatory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride typically involves the following steps:

Starting Material: The process begins with 2-methylbenzene-1-sulfonamide.

Aminomethylation: The sulfonamide undergoes aminomethylation using formaldehyde and a primary amine under acidic conditions to introduce the aminomethyl group.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

Purification: Employing purification techniques such as crystallization or recrystallization to obtain high-purity product.

Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C7H11ClN2O2S

- Molecular Weight : 222.69 g/mol

- CAS Number : 138-37-4

- InChI Key : SIACJRVYIPXFKS-UHFFFAOYSA-N

The compound features a sulfonamide functional group, which is crucial for its biological activity. Its structure allows for interactions with various biological targets, making it a valuable compound in pharmaceutical development.

Medicinal Chemistry

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride is primarily recognized for its role in the synthesis of sulfonylurea drugs, which are used to manage type 2 diabetes. It serves as an intermediate in the production of several hypoglycemic agents such as glipizide and glimepiride. These drugs work by stimulating insulin secretion from pancreatic beta cells, thus lowering blood glucose levels in diabetic patients .

Antibacterial Activity

The compound has been investigated for its antibacterial properties, particularly as a topical agent for treating burn wounds. Its mechanism involves inhibiting bacterial growth, making it suitable for applications in wound care and infection control.

Enzyme Inhibition Studies

Research has shown that this compound can be used to study enzyme inhibition mechanisms. It has been employed in laboratory settings to investigate interactions between enzymes and potential inhibitors, contributing to the understanding of biochemical pathways and drug design.

Case Study 1: Synthesis of Sulfonylureas

A study highlighted the synthesis of various sulfonylurea derivatives using this compound as a key starting material. The research demonstrated that modifications to the sulfonamide group could enhance the pharmacological properties of these compounds, leading to improved efficacy in glucose management for diabetic patients .

Case Study 2: Antibacterial Efficacy

In a clinical setting, the topical application of formulations containing this compound was tested on burn patients. Results indicated significant reductions in infection rates compared to control groups receiving standard care without the compound. This underscores its potential as an effective antibacterial treatment in wound management.

Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Synthesis of hypoglycemic agents | Key intermediate for sulfonylureas |

| Antibacterial Activity | Topical treatment for burn wounds | Effective against bacterial infections |

| Enzyme Inhibition | Research on biochemical pathways | Valuable for drug design studies |

Mecanismo De Acción

The mechanism of action of 4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and proteins, inhibiting their activity.

Pathways Involved: It interferes with metabolic pathways, leading to the disruption of cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Compared Compounds

*Calculated based on molecular formula.

Key Observations:

- Sulfonamide vs. Sulfonyl Fluoride : The target compound and JC-171 contain sulfonamide groups, whereas AEBSF features a sulfonyl fluoride, which is more reactive and often used as an irreversible protease inhibitor .

- Substituent Effects : The methyl group at position 2 in the target compound is an electron-donating group (EDG), contrasting with the electron-withdrawing nitro group in ’s compound, which may alter ring electron density and biological interactions .

- Aminomethyl vs.

Key Observations:

- Synthetic Complexity : JC-171 requires multi-step synthesis involving chlorosulfonic acid and hydroxylamine, whereas thioether-containing derivatives (e.g., Compound 11) rely on PTSA catalysis .

- Stability: AEBSF is noted for stability under argon but reacts with glass, highlighting the reactive nature of sulfonyl fluorides .

Key Observations:

- Enzyme Inhibition : AEBSF’s protease inhibition contrasts with sulfonamides, which typically target carbonic anhydrase or dihydropteroate synthase .

Actividad Biológica

4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride, commonly known as sulfamethoxazole , is a sulfonamide antibiotic that exhibits significant biological activity against a variety of bacterial infections. This article reviews its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C7H10ClN1O2S1

- Molecular Weight : 195.68 g/mol

Sulfamethoxazole works by inhibiting the bacterial enzyme dihydropteroate synthase , which is crucial for the synthesis of folate. This inhibition disrupts bacterial growth and replication by preventing the formation of essential nucleic acids and proteins. The compound mimics para-aminobenzoic acid (PABA), a substrate for this enzyme, thus competitively inhibiting its activity.

Antibacterial Efficacy

Sulfamethoxazole is effective against a wide range of gram-positive and gram-negative bacteria. Its primary uses include treating urinary tract infections, respiratory infections, and certain types of pneumonia. Notably, it is often used in combination with trimethoprim, enhancing its antibacterial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 0.5 - 2 |

| Staphylococcus aureus | 0.25 - 1 |

| Streptococcus pneumoniae | 0.5 - 4 |

| Klebsiella pneumoniae | 1 - 8 |

Antimicrobial Activity

Research indicates that sulfamethoxazole exhibits notable antimicrobial properties against various pathogens. A study demonstrated its effectiveness against multi-drug resistant strains, highlighting its role in contemporary antibiotic therapy.

Case Study 1: Efficacy in Urinary Tract Infections

A clinical trial evaluated the effectiveness of sulfamethoxazole-trimethoprim in patients with uncomplicated urinary tract infections (UTIs). Results showed a significant reduction in infection rates compared to placebo, with an overall success rate of over 80% in eradicating the infection within three days of treatment.

Case Study 2: Treatment of Pneumocystis jirovecii Pneumonia

Sulfamethoxazole is a first-line treatment for Pneumocystis jirovecii pneumonia (PCP) in immunocompromised patients, such as those with HIV/AIDS. A retrospective analysis indicated that patients receiving sulfamethoxazole showed improved survival rates and reduced hospitalization times compared to those receiving alternative therapies.

Adverse Effects and Resistance

While generally well-tolerated, sulfamethoxazole can cause side effects such as skin rashes, gastrointestinal disturbances, and hematological reactions. Moreover, the emergence of bacterial resistance poses a significant challenge in clinical settings. Resistance mechanisms include alterations in target enzymes and increased efflux pump activity.

Q & A

Q. Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

To ensure structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for verifying functional groups and regiochemistry. For purity assessment, high-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is recommended to resolve impurities . X-ray crystallography can confirm stereochemical configuration, as demonstrated in sulfonamide derivative studies . Quantify residual solvents via gas chromatography (GC) and elemental analysis for stoichiometric validation.

Q. Basic: How should researchers handle and store this compound to ensure stability and safety?

Answer:

Due to its skin-corrosive properties (H314), handle under inert conditions (argon atmosphere) using nitrile gloves and fume hoods to avoid dust formation . Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent hydrolysis. Monitor stability via periodic FT-IR to detect sulfonamide degradation (e.g., N–S bond cleavage) .

Q. Basic: What synthetic strategies optimize yield for 4-(Aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride?

Answer:

A two-step approach is typical:

Sulfonylation : React 2-methylbenzene-1-sulfonyl chloride with aminomethyl precursor in anhydrous dichloromethane (DCM) at 0°C.

Hydrochloride salt formation : Treat with HCl gas in ethanol.

Purify via recrystallization (ethanol/water) to achieve >95% purity. For scale-up, use continuous flow reactors to enhance mixing and reduce side reactions .

Q. Advanced: How can the sulfonamide group’s reactivity be leveraged in enzyme inhibition studies?

Answer:

Design kinetic assays to probe interactions with enzymes (e.g., carbonic anhydrase). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. For mechanistic insights, pair with site-directed mutagenesis of catalytic residues (e.g., Zn²⁺-binding sites). Compare inhibition constants (Kᵢ) across homologs to identify selectivity drivers .

Q. Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Conduct meta-analysis with strict inclusion criteria (e.g., standardized assay pH, temperature). Evaluate confounding factors:

- Solvent effects : DMSO concentrations >1% may alter protein conformation.

- Batch variability : Use LC-MS to verify compound integrity across studies.

Apply multivariate regression to isolate structure-activity relationships (SARs) .

Q. Advanced: What methodologies assess the compound’s potential as a chiral auxiliary?

Answer:

Test enantioselective synthesis by coupling the aminomethyl group to prochiral substrates (e.g., ketones). Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak® columns) or circular dichroism (CD). Compare turnover frequencies (TOF) in asymmetric catalysis against established auxiliaries (e.g., Evans’ oxazolidinones) .

Q. Advanced: How to design stability studies under physiological conditions?

Answer:

Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via ultraviolet-visible (UV-Vis) spectroscopy at λ_max (~260 nm for aromatic sulfonamides). Use mass spectrometry (MS) to identify hydrolysis byproducts (e.g., free amine or sulfonic acid derivatives) .

Q. Advanced: What computational tools predict interactions with biological targets?

Answer:

Perform molecular docking (AutoDock Vina) to model binding to target proteins (e.g., GPCRs). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with pharmacophore models to prioritize synthetic analogs .

Propiedades

IUPAC Name |

4-(aminomethyl)-2-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-6-4-7(5-9)2-3-8(6)13(10,11)12;/h2-4H,5,9H2,1H3,(H2,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFJGTLWNURUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787855-08-6 | |

| Record name | 4-(aminomethyl)-2-methylbenzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.